N-(2-Fluorophenyl) cinnamamide
Overview
Description
N-(2-Fluorophenyl) cinnamamide is a useful research compound. Its molecular formula is C15H12FNO and its molecular weight is 241.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Muscle Relaxant, Antiinflammatory, and Analgesic Activities : A study described the synthesis of a compound derived from cinnamamide, which exhibited potent muscle relaxant, antiinflammatory, and analgesic activities. This compound was advanced to phase I clinical trials (Musso et al., 2003).
Anticonvulsant Activity : N-(2-hydroxyethyl) cinnamamide derivatives have been synthesized and shown to possess significant anticonvulsant activity. They demonstrated effectiveness in the maximal electroshock (MES) test, with lower toxicity compared to standard antiepileptic drugs (Guan et al., 2009).
Antidepressant Properties : Cinnamamide derivatives, particularly those with a trifluoromethyl group, exhibited notable antidepressant activity. The compounds reduced immobility duration in animal models, indicating their potential as antidepressant agents (Han et al., 2014).
Structure-Activity Relationship for Anticonvulsant Properties : Crystallographic studies of N-substituted cinnamamide derivatives highlighted their potential anticonvulsant properties. The study suggested that the N-atom substituent plays a significant role in these effects (Żesławska et al., 2017).
Synthesis and Characterization of Derivatives : Research on N-(3-nitrophenyl)cinnamamide focused on its synthesis and structural analysis, which is crucial for understanding its potential applications (Lee et al., 2019).
Biological Properties and Applications : A study discussed the broad range of biological properties of cinnamamides, including their applications in medicine and agriculture. These properties include activities as central nervous system depressants, anticonvulsants, muscle relaxants, and anti-infectives (Borul & Agarkar, 2020).
Anti-Inflammatory Activity in Sepsis and Acute Lung Injury : Cinnamamide derivatives have been identified as inhibitors of Myeloid Differentiation 2, with anti-inflammatory effects useful in treating sepsis and acute lung injury (Chen et al., 2016).
Antifungal and Insecticidal Activities : Novel cinnamamide derivatives have shown promising antifungal and insecticidal activities, indicating their potential use in agricultural applications (Xiao et al., 2011).
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-phenylprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAVMCPSQILRPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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